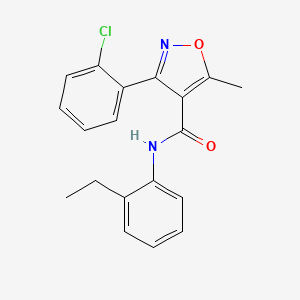

3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

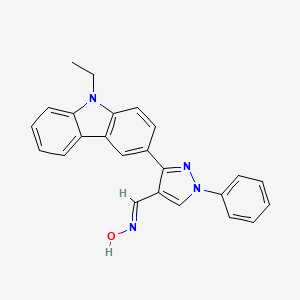

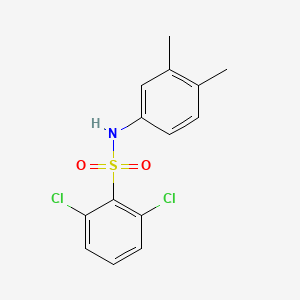

The synthesis of compounds similar to 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide involves multiple steps, including condensation reactions, cycloadditions, and functional group transformations. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares some structural similarities, was achieved by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, followed by characterization through NMR, mass spectral analysis, and X-ray diffraction studies to confirm its structure (D. Achutha et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their chemical behavior and potential applications. For example, the compound synthesized by Achutha et al. (2017) crystallizes in the triclinic crystal system and exhibits intramolecular hydrogen bonds contributing to its structural stability. These interactions, along with π-π interactions, play a vital role in the molecular conformation and stability of such compounds.

Chemical Reactions and Properties

Chemical reactions involving isoxazole derivatives can lead to a wide range of products, depending on the reactants and conditions used. For example, 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides were prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, showcasing the chemoselective nucleophilic chemistry of isoxazole compounds (G. Yu et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystalline structure, determined through X-ray diffraction, provides insight into the compound's stability and reactivity. For example, the crystal structure and Hirshfeld surface analysis of a synthesized compound revealed the nature of molecular interactions and contributed to understanding its physical properties (M. Prabhuswamy et al., 2016).

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated the synthesis and evaluation of various compounds related to 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide for their potential anticancer properties. Notably, compounds derived from similar chemical structures have shown promising anticancer activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancer. The efficacy of these compounds is attributed to their ability to induce apoptosis, inhibit cell proliferation, and target specific cancer-related pathways, such as the JAK3/STAT3 signaling pathway (Dawson et al., 2007), (Shaw et al., 2012).

Antipathogenic Activity

Compounds incorporating the core structure of 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide have been evaluated for their antipathogenic potential, particularly against bacterial and fungal strains. Research findings suggest these compounds exhibit significant antimicrobial activity, highlighting their potential as novel anti-microbial agents with antibiofilm properties. This is particularly relevant for combating pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban et al., 2011).

Molecular Docking Studies

Molecular docking studies involving derivatives of 3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-4-isoxazolecarboxamide have contributed valuable insights into the interaction mechanisms between these compounds and biological targets. Such studies are crucial for understanding the molecular basis of the compounds' biological activities, including their role as CB1 receptor antagonists or their inhibition of protein kinases. This computational approach aids in the rational design of novel compounds with enhanced biological efficacy (Al-Hourani et al., 2015).

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-3-13-8-4-7-11-16(13)21-19(23)17-12(2)24-22-18(17)14-9-5-6-10-15(14)20/h4-11H,3H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFITZERXFQCTHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)

![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)